

Application Notes & Protocols:

Diethoxy(methyl)vinylsilane in the Preparation of Cross-linked Polymers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Diethoxy(methyl)vinylsilane**

Cat. No.: **B1346783**

[Get Quote](#)

Introduction

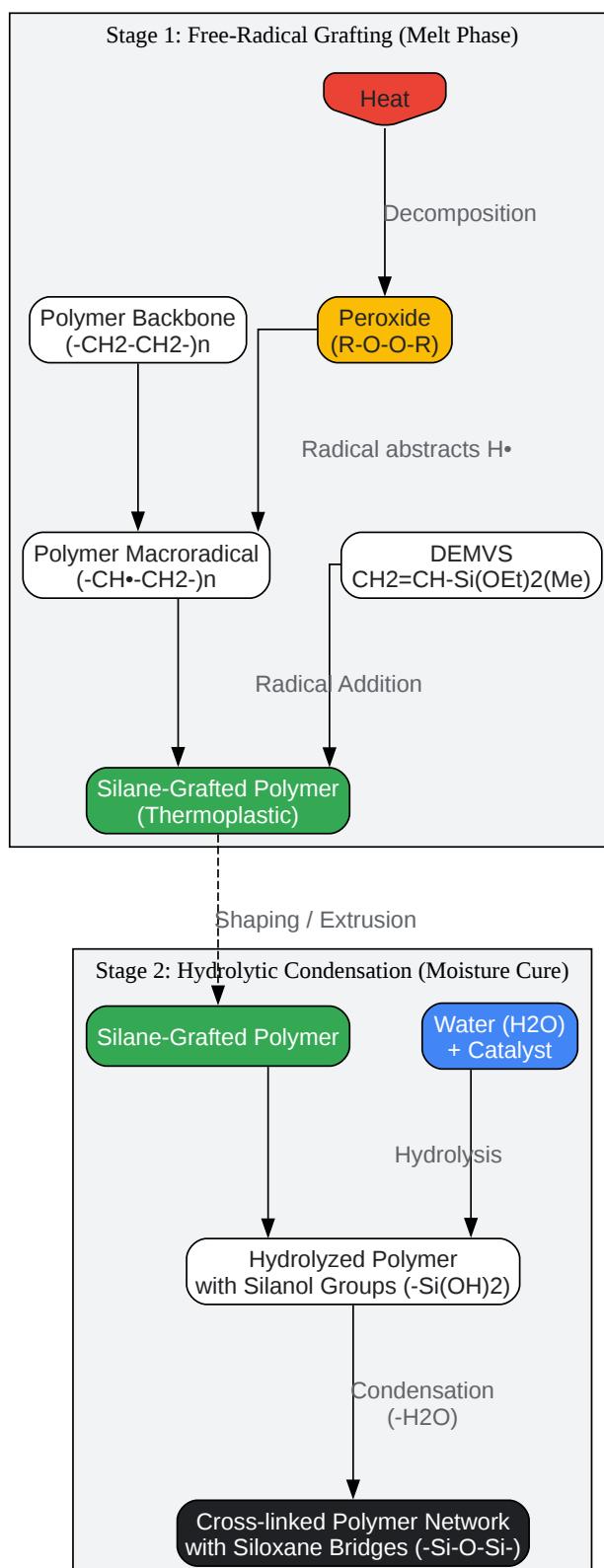
Diethoxy(methyl)vinylsilane (DEMVS) is a bifunctional organosilane compound that serves as a critical cross-linking agent and coupling agent in the synthesis of advanced polymer materials.^[1] Its unique molecular structure, featuring both a reactive vinyl group and hydrolyzable ethoxy groups, enables a versatile, two-stage cross-linking mechanism.^{[1][2]} This allows for initial polymer modification via grafting, followed by a controlled, moisture-initiated curing process to form a stable, three-dimensional network. This technology, particularly prominent in the production of cross-linked polyethylene (PEX-b), offers significant economic and processing advantages over other methods like peroxide or radiation curing, including lower investment costs and a broader processing window.^[3] These attributes make DEMVS indispensable in applications demanding enhanced thermal stability, mechanical strength, and chemical resistance, such as high-performance cable insulation, hot water piping, adhesives, and specialty coatings.^{[1][4]}

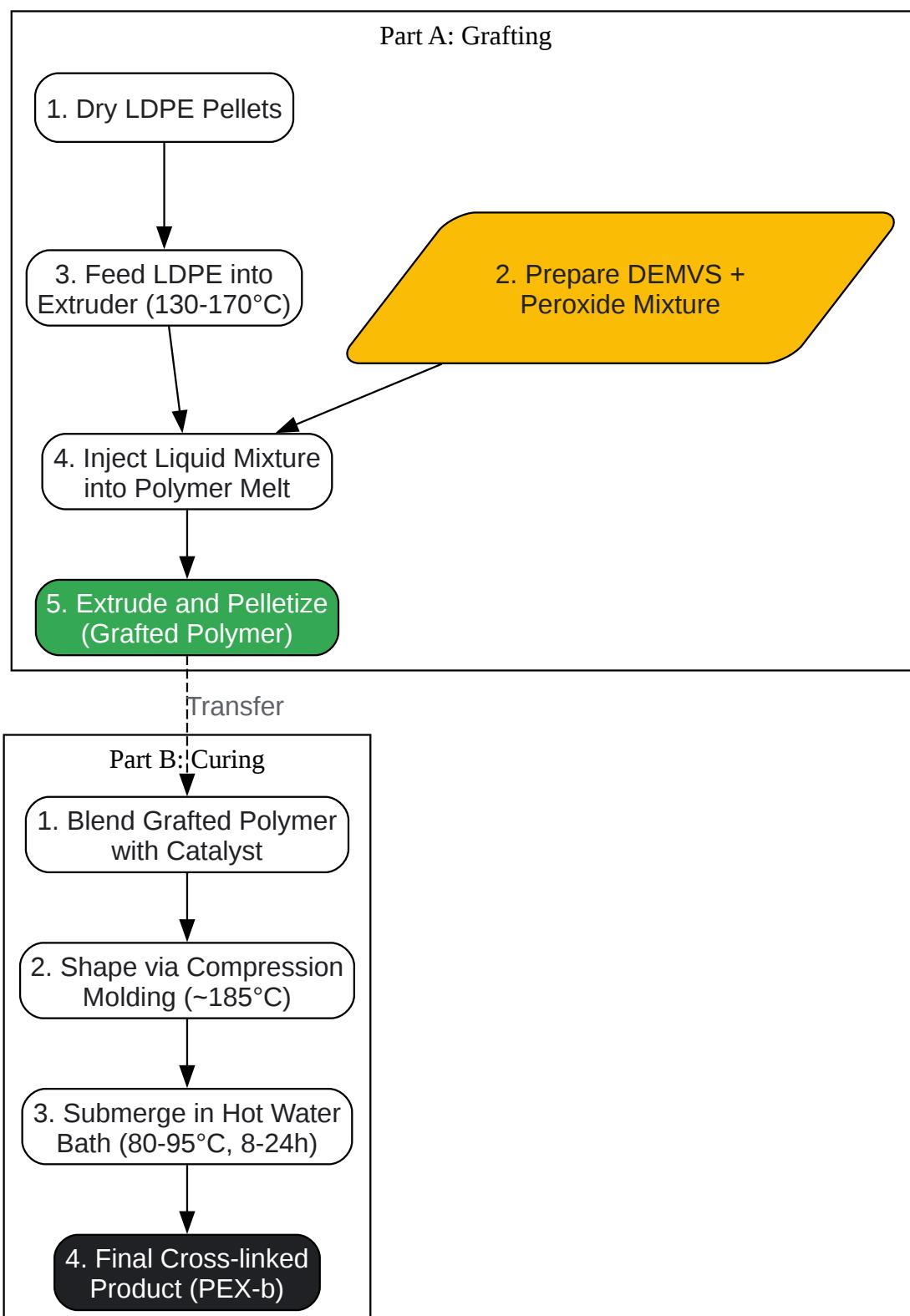
Fundamentals of Diethoxy(methyl)vinylsilane (DEMVS)

Chemical Properties and Structure

DEMVS is a liquid organosilane recognized for its dual reactivity.^[2] The vinyl group is susceptible to free-radical addition, while the silicon-ethoxy bonds are prone to hydrolysis. This

dual nature is the cornerstone of its utility in polymer chemistry.


Property	Value	Reference
Chemical Name	Diethoxy(methyl)vinylsilane	[5]
Synonyms	Vinylmethyldiethoxysilane, Methylvinyldiethoxysilane	[1] [5]
CAS Number	5507-44-8	[6]
Molecular Formula	$C_7H_{16}O_2Si$ $(CH_3Si(OC_2H_5)_2CH=CH_2)$	[5] [6]
Molecular Weight	160.29 g/mol	[5] [6]
Appearance	Colorless Liquid	[6]
Boiling Point	133-134 °C	[2] [6]
Density	0.858 g/mL at 25 °C	[2] [6]
Flash Point	17 °C (62.6 °F)	[6] [7]


Mechanism of Action in Polymer Cross-linking

The cross-linking process mediated by DEMVS is a sophisticated, two-stage reaction. This separation of grafting and curing steps is a key industrial advantage, as it allows the polymer to be shaped and extruded while still in a thermoplastic state before the final, irreversible cross-linking occurs.[\[3\]](#)

- Stage 1: Free-Radical Grafting: The process is initiated, typically with a peroxide, in the polymer melt. The peroxide decomposes to form radicals, which abstract a hydrogen atom from the polymer backbone (e.g., polyethylene), creating a macroradical. This macroradical then attacks the vinyl group of the DEMVS molecule, covalently bonding the silane to the polymer chain. This step is performed in the absence of moisture to prevent premature cross-linking.
- Stage 2: Hydrolytic Condensation (Moisture Curing): The grafted polymer is subsequently exposed to water (e.g., in a water bath or steam chamber), often in the presence of a tin-

based or other catalyst.[3][8] The ethoxy groups on the grafted silane hydrolyze to form reactive silanol (Si-OH) groups. These silanols then undergo condensation reactions with each other, eliminating water and forming highly stable siloxane (Si-O-Si) bridges between polymer chains.[3] This network of siloxane bonds creates the final, cross-linked thermoset material.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. Diethoxy(methyl)vinylsilane | 5507-44-8 [chemicalbook.com]
- 3. evonik.com [evonik.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethoxy(methyl)vinylsilane 97 5507-44-8 [sigmaaldrich.com]
- 7. Diethoxy(methyl)vinylsilane 97 5507-44-8 [sigmaaldrich.com]
- 8. paint.org [paint.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Diethoxy(methyl)vinylsilane in the Preparation of Cross-linked Polymers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346783#diethoxy-methyl-vinylsilane-in-the-preparation-of-cross-linked-polymers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com